Cabazitaxel N-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cabazitaxel N-1 is a second-generation taxane, a class of compounds known for their microtubule-stabilizing properties. It is a semi-synthetic derivative of a natural taxoid and has been developed to overcome resistance mechanisms associated with first-generation taxanes like paclitaxel and docetaxel . This compound is primarily used in the treatment of metastatic castration-resistant prostate cancer, especially in patients who have previously been treated with docetaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cabazitaxel N-1 is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree . The synthesis involves multiple steps, including esterification, selective protection and deprotection of hydroxyl groups, and coupling reactions. One common method involves dissolving cabazitaxel and Pluronic F127 in a mixed solvent system comprising water and 1,4-dioxane, followed by lyophilization to produce a stable drug product .

Industrial Production Methods

In industrial settings, this compound is formulated for clinical use in a neat liquid surfactant, typically at a 27:1 mass ratio of Tween-80 to cabazitaxel . This formulation allows for sterile filtration and subsequent lyophilization, ensuring the stability and efficacy of the drug.

Chemical Reactions Analysis

Types of Reactions

Cabazitaxel N-1 undergoes various chemical reactions, including:

Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Involves the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of cabazitaxel, which may have different pharmacological properties and applications.

Scientific Research Applications

Cabazitaxel N-1 has a wide range of scientific research applications:

Mechanism of Action

Cabazitaxel N-1 exerts its effects by stabilizing microtubules and inhibiting their depolymerization, which disrupts the mitotic process and leads to cell death . It has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes . This property makes it particularly useful in treating cancers that have metastasized to the brain.

Comparison with Similar Compounds

Similar Compounds

Paclitaxel: A first-generation taxane with high affinity for P-glycoprotein, limiting its effectiveness in resistant tumors.

Docetaxel: Another first-generation taxane with similar limitations as paclitaxel.

Abiraterone and Enzalutamide: Androgen receptor-axis-targeted therapies used in the treatment of metastatic castration-resistant prostate cancer.

Uniqueness of Cabazitaxel N-1

This compound is unique in its ability to overcome resistance mechanisms associated with first-generation taxanes. It has a lower affinity for P-glycoprotein, allowing it to be effective in tumors that are resistant to paclitaxel and docetaxel . Additionally, its ability to penetrate the blood-brain barrier makes it a valuable option for treating metastatic cancers .

Properties

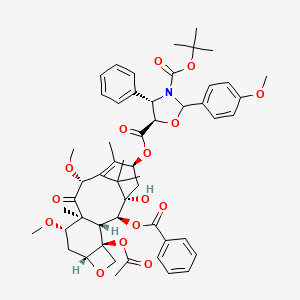

Molecular Formula |

C53H63NO15 |

|---|---|

Molecular Weight |

954.1 g/mol |

IUPAC Name |

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

InChI |

InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3/t35-,36-,37+,39-,40+,41+,42-,44-,45?,51+,52-,53+/m0/s1 |

InChI Key |

JWINQNOFPOPSDF-BUPOHIIBSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)

![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)

![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)